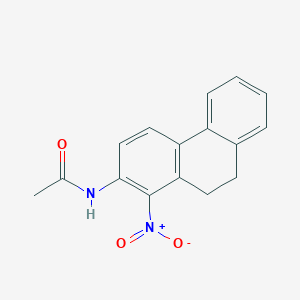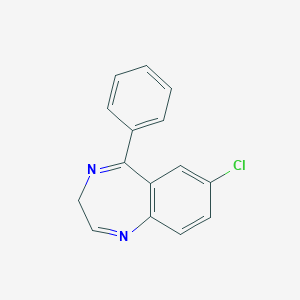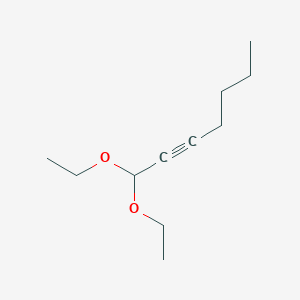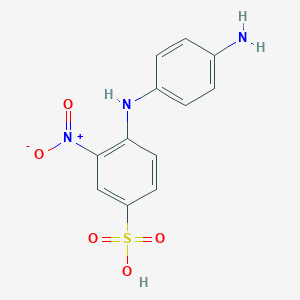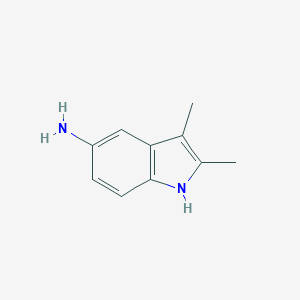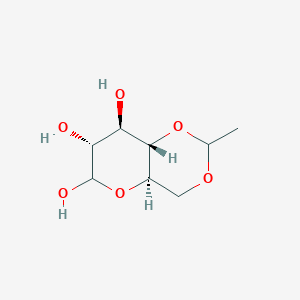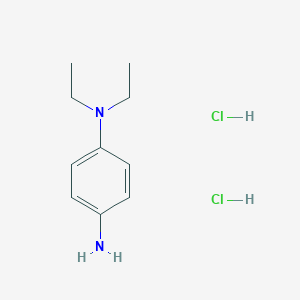
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride
概要
説明
N,N-Diethyl-1,4-phenylenediamine dihydrochloride is a derivative of phenylenediamine, a compound with two amine groups attached to a benzene ring. This particular derivative is modified by the addition of ethyl groups to the nitrogen atoms. The compound is of interest due to its potential applications in various chemical reactions and its role in analytical chemistry, particularly in the detection of chlorine .
Synthesis Analysis
The synthesis of N,N-Diethyl-1,4-phenylenediamine dihydrochloride and related compounds involves several steps, including chlorination, condensation, and hydrolysis reactions. For instance, the synthesis of a related compound, N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, was achieved by reacting diethoxythiophosphoryl chloride with p-phenylenediamine . Another example is the synthesis of N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine through a Michael addition reaction using 1,4-phenylenediamine and acrylic acid methyl ester . These methods highlight the versatility of phenylenediamine derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine, a compound closely related to N,N-Diethyl-1,4-phenylenediamine dihydrochloride, was determined using X-ray diffraction analysis. The crystal structure was found to be orthorhombic, with specific dimensions and space group parameters. Intramolecular hydrogen bonds were observed, which link the molecules into sheets .
Chemical Reactions Analysis
Phenylenediamine derivatives participate in a variety of chemical reactions. For example, NN'-polymethylene-o-phenylenediamines can interact with aldehydes to form bridged benzimidazoles, with di-acid chlorides to create various heterocycles, and with oxidizing agents. These reactions demonstrate the reactivity of the amine groups and the potential to form complex structures . Additionally, the reaction of N,N-diethyl-p-phenylenediamine with chlorine has been studied for analytical purposes, suggesting a mechanism where chlorine forms a chlorinated product with enhanced voltammetric signal .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylenediamine derivatives are influenced by their molecular structure. For instance, the thermal properties of N,N-di(diethoxythiophosphoryl)-1,4-phenylenediamine were studied using TG analysis, revealing good thermal stability and char-forming capability. This compound also demonstrated excellent intumescent fire retardant properties for polyacrylonitrile . The voltammetric analysis of the reaction between N,N-diethyl-p-phenylenediamine and chlorine indicated a sensitive and selective detection method for chlorine, with a linear range and a low limit of detection .
科学的研究の応用
Detection of Free Chlorine : N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is used in an improved method for determining free chlorine in water, providing enhanced sensitivity and an extended analytical range (Moberg & Karlberg, 2000).
Voltammetric Detection of Chlorine : This compound has been studied for generating an analytical voltammetric signal for the sensitive and selective detection of chlorine, offering a linear detection range and a lower limit of detection (Seymour, Lawrence, & Compton, 2003).
Spectrophotometric Method Analysis : Research on the operational steps in using N,N-Diethyl-1,4-phenylenediamine Dihydrochloride for spectrophotometric determination of free chlorine in water has been conducted, focusing on color effect, stability, and calibration (Han Yan, 2011).
Flow Injection Spectrophotometric Determination : It's used in reversed-phase flow injection spectrophotometric determination of trace residual chlorine in tap water, with high sensitivity and good selectivity (W. Zhen, 2000).
Oxidation Kinetics Study : The kinetics of the oxidation of some N-substituted phenylenediamines, including N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, have been studied using high-speed microband channel electrodes, providing insights into their electrochemical properties (Rees, Klymenko, Coles, & Compton, 2002).
Antibacterial Activity of Derivatives : Tricyclic azine derivatives synthesized from 1,4-Phenylenediamine, including N,N-Diethyl-1,4-phenylenediamine Dihydrochloride, have shown strong antibacterial activity against various microorganisms (Elassar, Alsughayer, & Sagheer, 2013).
Electrochromic Application : N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is used in the synthesis of novel conjugated polymers with potential applications in electrochromic devices, demonstrating good solubility and thermal stability (Chen, Wang, Liaw, Lee, & Lai, 2010).
Safety And Hazards
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Therefore, it is recommended to avoid breathing dust, to wear protective gloves and clothing, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-N,4-N-diethylbenzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-9(11)6-8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPCFKHZILUMDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-1,4-phenylenediamine Dihydrochloride | |
CAS RN |
84609-46-1, 16713-15-8 | |
| Record name | N,N-Diethyl-p-phenylenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084609461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1,N1-diethyl-, hydrochloride (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-amino-N,N-diethylaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-DIETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7K3BM53R7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

